6-Amino-5-bromo-1-methyluracil monohydrate is a chemical compound with significant relevance in the field of medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 220.02 g/mol. This compound is characterized by the presence of a bromine atom and an amino group, which contribute to its biological activity and utility in various chemical reactions.
The compound is classified under pyrimidine derivatives and is recognized by its CAS number 14094-37-2. It is often utilized in research settings for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of various bioactive molecules. The compound can be sourced from chemical suppliers specializing in laboratory-grade reagents.
The synthesis of 6-amino-5-bromo-1-methyluracil monohydrate can be achieved through several methods, primarily involving the coupling of 5,6-diaminouracil derivatives with carboxylic acids. One notable approach employs the coupling reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, which facilitates the formation of amide bonds under mild conditions, yielding high isolated yields typically exceeding 80% .
Another method includes activating carboxylic acids to form acid chlorides, followed by reaction with diaminouracil derivatives. This approach has been optimized for multigram-scale synthesis, proving efficient for producing various substituted xanthines, which are crucial in medicinal chemistry .
The molecular structure of 6-amino-5-bromo-1-methyluracil monohydrate features a pyrimidine ring with a bromo substituent at the 5-position and an amino group at the 6-position. The presence of a methyl group at the 1-position further influences its chemical properties.
Key structural data include:
6-Amino-5-bromo-1-methyluracil monohydrate participates in various chemical reactions typical of nucleobase analogs. It can undergo nucleophilic substitutions due to the presence of the amino group, allowing it to react with electrophiles to form new compounds.
Additionally, this compound can serve as a building block in the synthesis of more complex heterocycles and pharmaceutical agents. Its reactivity is largely influenced by the bromine atom, which can facilitate further functionalization reactions, enhancing its utility in organic synthesis.
The mechanism of action for compounds like 6-amino-5-bromo-1-methyluracil monohydrate often involves interaction with biological targets such as enzymes or receptors within cellular pathways. Although specific mechanisms for this compound are not extensively documented, similar uracil derivatives have been shown to inhibit certain enzymes involved in nucleotide metabolism, potentially affecting DNA replication and repair processes.
Research indicates that modifications on the pyrimidine ring can significantly alter biological activity, making this compound a valuable candidate for further pharmacological studies .
The physical properties of 6-amino-5-bromo-1-methyluracil monohydrate include:
Chemical properties include stability under tightly sealed conditions at room temperature, although it may pose risks such as skin irritation upon contact .
6-Amino-5-bromo-1-methyluracil monohydrate has diverse applications in scientific research:
The development of synthetic routes for brominated pyrimidines has evolved significantly since the mid-20th century. Early methods relied on direct bromination of uracil scaffolds using elemental bromine (Br₂) in harsh acidic conditions, often leading to low regioselectivity and undesirable polybromination byproducts [2]. The introduction of the methyl group at the N1 position emerged as a strategic advancement, protecting the nitrogen atom and directing electrophilic attack to the C5 position. This regiocontrol was pivotal for synthesizing 5-bromouracil derivatives, including 6-amino-5-bromo-1-methyluracil [2] [7]. By the 1990s, nucleophilic amination techniques enabled efficient conversion of 5-bromo-6-hydroxy intermediates to the target 6-amino compounds using ammonia or ammonium salts under pressurized conditions, marking a critical milestone for accessing this compound class [4] [6].
Table 1: Historical Development of Brominated Pyrimidine Synthesis
Time Period | Key Strategy | Limitations | Impact on Target Compound Synthesis |
---|---|---|---|
1950s–1960s | Direct Br₂ electrophilic substitution | Low regioselectivity; Polybromination byproducts | Enabled basic 5-bromouracil access but poor control for 6-amino variants |
1970s–1980s | N1-methylation before bromination | Requires orthogonal protection/deprotection | Achieved regioselective C5 bromination essential for 5-bromo-1-methyluracil scaffold |
1990s–Present | Ammonolysis of 6-hydroxy/bromo precursors | High-pressure equipment needed | Permitted efficient 6-amino group installation (e.g., 6-amino-5-bromo-1-methyluracil) [4] |
Modern catalytic approaches have revolutionized the synthesis of 6-amino-5-bromo-1-methyluracil monohydrate (CAS# 14094-37-2). Lewis acid catalysts like ZnCl₂ or FeCl₃ facilitate the bromination step by activating uracil carbonyl groups toward electrophilic substitution, enhancing reaction rates and reducing bromine waste [2]. For the critical amination step, copper(I)-based catalysts (e.g., CuBr) enable efficient nucleophilic displacement of 6-bromo or 6-chloro groups under milder conditions than traditional ammonolysis. This reduces side products like hydrolysis-derived 6-hydroxyuracils [2] [6]. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for interfacial reactions in biphasic systems, improving yield and purity of the monohydrate crystal form. These catalysts accelerate ammonium ion delivery to the heterocyclic core, achieving >85% conversion at 80°C [6].
Green synthesis innovations focus on atom economy and hazard reduction. For bromination:
Major byproducts and mitigation strategies include:
Table 3: Common Byproducts and Mitigation Techniques
Byproduct | Formation Cause | Mitigation Strategy | Impact on Final Purity |
---|---|---|---|
5,6-Dibromouracil | Excess bromine/high temperature | Use 1.05 eq. Br₂ at 0–5°C | Reduces from 15% to <2% |
6-Hydroxy-5-bromo-1-methyluracil | Hydrolysis of bromo intermediate | Anhydrous NH₃; Cu(I) catalysis | Prevents 10–15% yield loss |
1,7-dimethyl isomer | Over-alkylation | DMC instead of CH₃I | Eliminates isomer contamination [6] |
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9